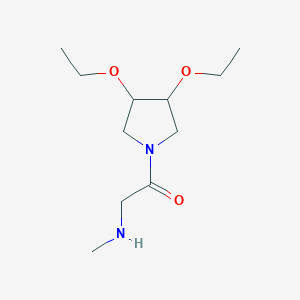

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Description

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with diethoxy groups at the 3- and 4-positions, linked to a methylamino ethanone moiety. This structure combines a heterocyclic amine with a ketone-functionalized side chain, a motif seen in bioactive molecules such as cathinones and pharmaceutical intermediates.

Properties

IUPAC Name |

1-(3,4-diethoxypyrrolidin-1-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-4-15-9-7-13(11(14)6-12-3)8-10(9)16-5-2/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVWWRJLFNJINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)C(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, with the CAS number 2098077-57-5, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is C11H18N2O3, with a molecular weight of 226.27 g/mol. The compound features a pyrrolidine ring substituted with ethoxy groups and a methylamino group attached to an ethanone moiety.

Target Receptors

Research indicates that similar compounds may target:

- Dopamine Receptors : Potentially enhancing dopaminergic activity.

- Norepinephrine Receptors : Modulating adrenergic signaling pathways.

- Serotonin Receptors : Affecting serotonergic transmission.

Biological Activity

The biological activity of 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one can be summarized as follows:

| Activity | Description |

|---|---|

| CNS Stimulation | Potentially acts as a stimulant similar to other pyrrolidine derivatives. |

| Neurotransmitter Modulation | May enhance the release of dopamine and norepinephrine in synaptic clefts. |

| Psychostimulant Effects | Similar compounds have been documented to produce effects akin to traditional stimulants. |

Case Studies and Research Findings

While direct case studies specifically on 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one are scarce, insights can be drawn from related compounds:

-

Pyrovalerone Derivatives :

- A study highlighted that pyrovalerone derivatives exhibit significant psychostimulant properties by increasing dopamine levels in the brain, suggesting a similar potential for 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one .

- Neuropharmacological Studies :

- Comparative Analysis :

Safety and Toxicology

Due to the limited availability of specific data on the safety profile of this compound, it is crucial to approach its use with caution. The lack of extensive toxicological studies necessitates further research to establish safe dosage levels and potential side effects.

Comparison with Similar Compounds

Benzimidazole Derivatives

Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one () feature ethanone groups linked to heterocyclic systems.

- Structural Contrasts: The target compound lacks the benzimidazole-oxadiazole-thioether scaffold but retains the ethanone moiety.

- Functional Impact: Benzimidazole derivatives exhibit anti-inflammatory activity (e.g., 63.35% inhibition in carrageenan assays), suggesting that substituents on the ethanone backbone critically influence bioactivity .

Pyrrolidine-Containing Compounds

MDPV (1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)-1-pentanone) shares a pyrrolidine ring but has a longer carbon chain and benzodioxole group .

- Key Variations: MDPV’s pyrrolidine is unsubstituted, whereas the target compound’s pyrrolidine has 3,4-diethoxy groups.

Halogenated Derivatives

Compounds like 1-(4-bromophenyl)-2-(methylamino)propan-1-one () highlight the role of halogenation.

- Structural Comparison :

- The bromophenyl group increases molecular weight and polarizability compared to the target’s diethoxypyrrolidine.

- Halogens often enhance binding affinity via halogen bonding, but ether groups may prioritize solubility over receptor interactions.

Physical Properties

- While melting points for the target compound are unavailable, structurally related 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one () has a melting point of 137.3–138.5°C, indicating that crystalline ethanone derivatives are feasible .

- The diethoxy groups likely lower the melting point compared to halogenated analogs due to reduced molecular symmetry.

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.